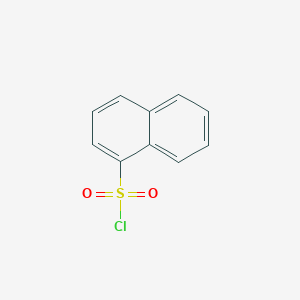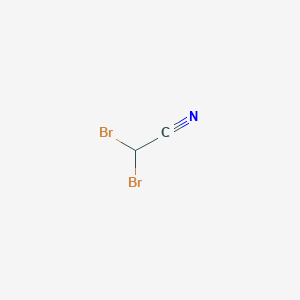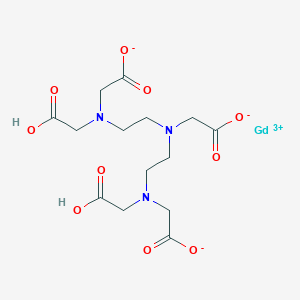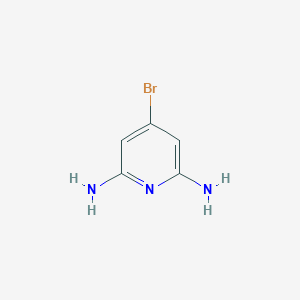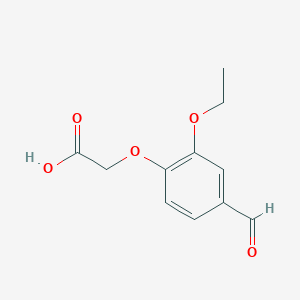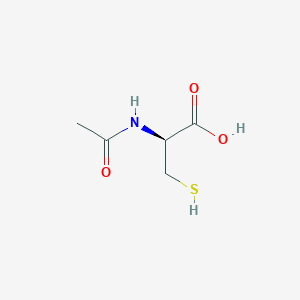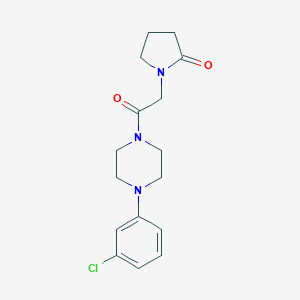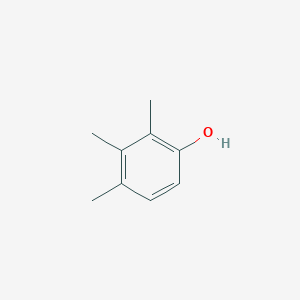
2,3,4-Trimethylphenol
Overview
Description
2,3,4-Trimethylphenol is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is also known by its IUPAC name, 1-hydroxy-2,3,4-trimethylbenzene . It is a colorless solid that is used in various chemical processes and industrial applications.
Mechanism of Action
Biochemical Pathways
A study on related compounds suggests that benzoquinones and alkyl phenols, which are structurally similar to 2,3,4-trimethylphenol, are involved in various biological pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with methanol in the presence of an acid catalyst. This reaction typically occurs under high temperature and pressure conditions to ensure the methyl groups are correctly positioned on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of mesitylene (1,3,5-trimethylbenzene) to this compound. This process uses a combination of oxidation and rearrangement reactions, facilitated by catalysts such as vanadium oxide or molybdenum oxide .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylquinone derivatives.
Reduction: Reduction reactions can convert it to trimethylcyclohexanol.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Produces trimethylquinone.
Reduction: Produces trimethylcyclohexanol.
Substitution: Produces various alkylated or acylated derivatives.
Scientific Research Applications
2,3,4-Trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of antioxidants, resins, and other industrial chemicals
Comparison with Similar Compounds
2,4,6-Trimethylphenol (Mesitol): Another isomer with methyl groups at the 2, 4, and 6 positions.
2,3,5-Trimethylphenol: Methyl groups at the 2, 3, and 5 positions.
2,3,6-Trimethylphenol: Methyl groups at the 2, 3, and 6 positions.
Uniqueness: 2,3,4-Trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This particular arrangement of methyl groups can affect the compound’s boiling point, solubility, and interaction with other chemicals, making it distinct from its isomers .
Properties
IUPAC Name |
2,3,4-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGBBIQLIVCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865331 | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-85-2, 26998-80-1 | |
| Record name | 2,3,4-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026998801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295A0BC1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,6-Trimethylphenol?
A1: 2,3,6-Trimethylphenol has the molecular formula C9H12O and a molecular weight of 136.19 g/mol.
Q2: Are there different isomers of Trimethylphenol?
A: Yes, there are six possible isomers of trimethylphenol, each with the methyl groups in different positions on the phenol ring. These include 2,3,4-trimethylphenol, 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. [, ]
Q3: How is 2,3,6-Trimethylphenol typically synthesized?
A: One method involves a gas-phase reaction of 2,5-dimethylphenol with methanol, water, and nitrogen in a fixed bed reactor using an iron oxide catalyst. []
Q4: How does the addition of methyl groups to the phenol ring affect the reactivity of trimethylphenols?
A: The position and number of methyl groups influence the reactivity of trimethylphenols with OH radicals. Studies have shown that the rate constants for reactions with OH radicals differ among the isomers and can be compared to the reactivity trends observed for the methylation of benzene and phenol. []
Q5: Can 2,3,6-Trimethylphenol be used to synthesize other valuable compounds?
A: Yes, 2,3,6-Trimethylphenol is a key intermediate in the synthesis of 2,3,6-trimethyl-1,4-benzoquinone (TMBQ), a crucial precursor for vitamin E production. [, ]
Q6: What catalytic systems have been explored for the oxidation of 2,3,6-Trimethylphenol to TMBQ?
A6: Several catalytic systems have been investigated, including:
- Copper-based catalysts: Copper(II) nitrate in an aerobic, water-based system. []
- Ionic liquids: Trifloaluminate ionic liquids ([emim][OTf]-Al(OTf)3) with hydrogen peroxide. []
- Supported catalysts: Copper(II) complexes immobilized on anion exchangers with hydrogen peroxide. []
- Heterogeneous catalysts: Meso-substituted anionic metalloporphyrin catalysts immobilized on ionic liquid-functionalized mesoporous silica using hydrogen peroxide as the oxidant. []
Q7: What factors influence the catalytic oxidation of 2,3,6-Trimethylphenol?
A: Various factors impact the reaction, including the type of catalyst, oxidant concentration, solvent, temperature, and reaction time. These parameters can affect the conversion of 2,3,6-Trimethylphenol and the selectivity towards TMBQ. [, ]
Q8: Can you explain the role of trifloaluminate ionic liquids in the oxidation of 2,3,6-Trimethylphenol?
A: These ionic liquids act as Lewis acid catalysts, activating hydrogen peroxide and facilitating the oxidation process. They offer advantages like high selectivity and the potential for recyclability. []
Q9: How does the support material affect the catalytic activity of immobilized copper(II) complexes in 2,3,6-Trimethylphenol oxidation?
A: The structure of the Cu(II) complexes formed on the anion exchanger support influences their catalytic activity. ESR spectroscopy revealed that the oxidation process leads to rearrangements in these complexes, gradually reducing their catalytic activity over multiple uses. []
Q10: Are there environmentally friendly approaches to 2,3,6-Trimethylphenol oxidation?
A10: Yes, researchers are exploring greener alternatives, such as:
- Biocatalysis: Utilizing peroxidase-based catalysts for the selective oxidation of 2,3,6-trimethylphenol to produce 2,3,5-trimethylhydroquinone, an intermediate for vitamin E, with hydrogen peroxide as the oxidant. []
- Photocatalysis: Employing hypocrellin B grafted on activated carbon as photocatalysts to oxidize 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light irradiation in an aerobic environment. []
Q11: Can 2,4,6-Trimethylphenol participate in polymerization reactions?
A: While not a monomer itself, 2,4,6-Trimethylphenol can act as a chain stopper in the oxidative polymerization of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO). This is due to the capping effect of the methyl group at the para position. [, ]
Q12: How can trimethylphenols be analyzed in complex mixtures?
A: Gas chromatography, particularly multidimensional gas chromatography coupled with mass spectrometry, is a suitable technique for identifying and quantifying trimethylphenols, such as 2,3,5-trimethylphenol, in various matrices, including hydrocarbons. This method often involves extraction with a solvent like monoethylene glycol before analysis. []
Q13: What are the environmental concerns associated with trimethylphenols?
A: Trimethylphenols, like many phenolic compounds, can have ecotoxicological effects. Research focuses on understanding their environmental fate, degradation pathways, and potential risks to aquatic life and ecosystems. Sustainable practices, such as recycling and proper waste management, are essential to mitigate any negative environmental impact. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


